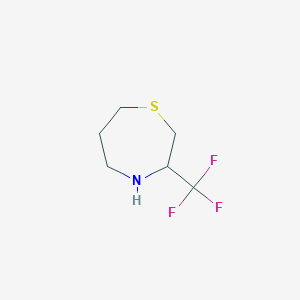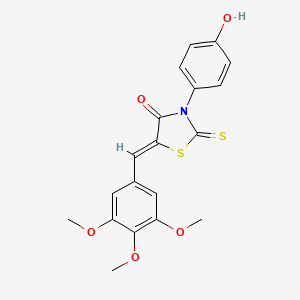
(Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one” is a chemical compound with the molecular formula C19H17NO5S2 . It is a type of thiazolidin-4-one, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidin-4-one ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is substituted with a 4-hydroxyphenyl group at the 3-position and a 3,4,5-trimethoxybenzylidene group at the 5-position .Physical And Chemical Properties Analysis
The molecular weight of this compound is 403.47 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the literature I retrieved.Applications De Recherche Scientifique
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives, including compounds such as (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have gained significant attention in the field of medicinal chemistry due to their versatile biological activities. These compounds are recognized as a critical pharmacophore and a privileged scaffold, contributing to a wide range of biological activities. Recent studies have emphasized their potential in exhibiting antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly affects their biological activity, highlighting the importance of structural optimization for enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).
Antioxidant Properties and Mechanisms
The antioxidant properties of thiazolidin-4-one derivatives are underscored by their ability to scavenge free radicals and provide protection against oxidative stress. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests have been employed to determine the antioxidant activity of these compounds, illustrating their potential in mitigating oxidative damage. Such antioxidant capabilities make them suitable candidates for further exploration in the development of therapeutics aimed at conditions associated with oxidative stress (Munteanu & Apetrei, 2021).
PTP 1B Inhibition for Diabetes Management
2,4-Thiazolidinedione derivatives have been explored for their role as PTP 1B inhibitors, offering a novel approach to manage insulin resistance and Type 2 Diabetes Mellitus (T2DM). The structural modifications of the thiazolidinedione scaffold have led to the identification of compounds with significant inhibitory activity against PTP 1B, a key regulator of the insulin signaling pathway. This research points towards the utility of thiazolidin-4-one derivatives in designing more effective treatments for diabetes, with specific compounds demonstrating potent activity and serving as leads for further drug development (Verma, Yadav, & Thareja, 2019).
Synthetic and Green Methodologies
The synthesis and development of 1,3-thiazolidin-4-one derivatives have evolved significantly, with an emphasis on green chemistry approaches. These methodologies aim to improve the synthesis process's environmental friendliness, efficiency, and overall sustainability. The structural diversity and biological significance of these compounds underscore their potential as pharmacological agents against various diseases. The green synthesis approaches offer a pathway to develop these compounds with reduced environmental impact, paving the way for their application in medicinal chemistry and drug design (Santos, Jones Junior, & Silva, 2018).
Propriétés
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)20(19(26)27-16)12-4-6-13(21)7-5-12/h4-10,21H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOAOAFZVYEMEF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

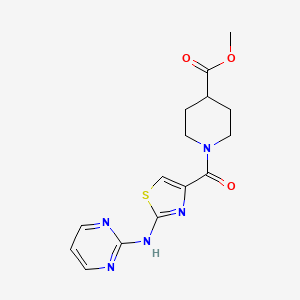
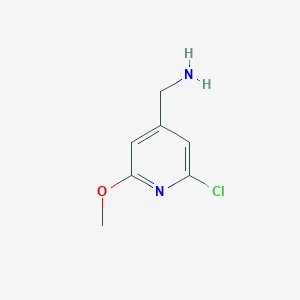
![N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2701888.png)

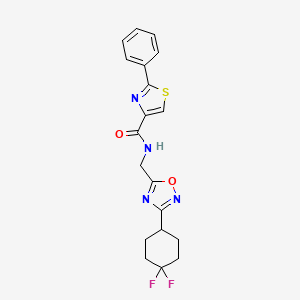
![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2701895.png)
![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)
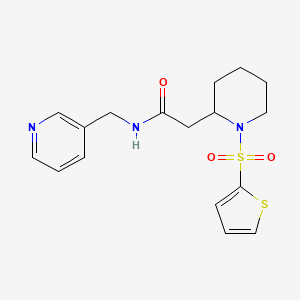
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2701902.png)
![4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2701903.png)
![Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate](/img/structure/B2701904.png)
![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701905.png)
